molecular formula C27H27F2N7O3 B14798839 N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide

N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide

Cat. No.: B14798839
M. Wt: 535.5 g/mol
InChI Key: YQQFRBUHZZNTGY-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- is a complex organic compound that features a unique structure combining a benzeneacetamide core with a pyrrolo[2,1-f][1,2,4]triazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,1-f][1,2,4]triazine core, followed by the introduction of the 4-amino-1-piperidinyl group. Subsequent steps involve the attachment of the benzeneacetamide moiety and the fluorophenyl group under controlled reaction conditions, often requiring the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines or alcohols

Scientific Research Applications

Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C27H27F2N7O3

Molecular Weight

535.5 g/mol

IUPAC Name

N-[[4-[5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy-3-fluorophenyl]carbamoyl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C27H27F2N7O3/c28-19-3-1-17(2-4-19)13-24(37)34-27(38)33-21-5-6-23(22(29)14-21)39-26-25-18(7-12-36(25)32-16-31-26)15-35-10-8-20(30)9-11-35/h1-7,12,14,16,20H,8-11,13,15,30H2,(H2,33,34,37,38)

InChI Key

YQQFRBUHZZNTGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=C3C(=NC=NN3C=C2)OC4=C(C=C(C=C4)NC(=O)NC(=O)CC5=CC=C(C=C5)F)F

Origin of Product

United States

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